molecular formula C14H18N4O B11857078 6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile

6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile

Cat. No.: B11857078
M. Wt: 258.32 g/mol
InChI Key: ATRTZFBYDGYXLI-UHFFFAOYSA-N
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Description

6-(1-Oxa-7-azaspiro[45]decan-3-ylamino)picolinonitrile is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, which can be achieved through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This intermediate is then subjected to further functionalization to introduce the picolinonitrile moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile is unique due to its combination of a spirocyclic core with a picolinonitrile moiety. This structural feature imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

6-(1-oxa-9-azaspiro[4.5]decan-3-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C14H18N4O/c15-8-11-3-1-4-13(17-11)18-12-7-14(19-9-12)5-2-6-16-10-14/h1,3-4,12,16H,2,5-7,9-10H2,(H,17,18)

InChI Key

ATRTZFBYDGYXLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(CO2)NC3=CC=CC(=N3)C#N)CNC1

Origin of Product

United States

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